12-(4-Azido-2-nitrophenoxy)stearic acid
Overview
Description
12-(4-Azido-2-nitrophenoxy)stearic acid is a synthetic organic compound with the molecular formula C24H38N4O5 It is characterized by the presence of an azido group and a nitro group attached to a phenoxy ring, which is further connected to a stearic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Azido-2-nitrophenoxy)stearic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by nitration of a suitable phenol derivative, followed by azidation to introduce the azido group. The final step involves the esterification of the phenoxy intermediate with stearic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
12-(4-Azido-2-nitrophenoxy)stearic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenoxy ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Reduction of Nitro Group: Formation of 12-(4-Amino-2-azidophenoxy)stearic acid.
Reduction of Azido Group: Formation of 12-(4-Amino-2-nitrophenoxy)stearic acid.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
12-(4-Azido-2-nitrophenoxy)stearic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biological membranes and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 12-(4-Azido-2-nitrophenoxy)stearic acid involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 12-(4-Amino-2-nitrophenoxy)stearic acid
- 12-(4-Azido-2-aminophenoxy)stearic acid
- 12-(4-Chloro-2-nitrophenoxy)stearic acid
Uniqueness
12-(4-Azido-2-nitrophenoxy)stearic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in synthetic chemistry and biological research, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
12-(4-azido-2-nitrophenoxy)octadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O5/c1-2-3-4-11-14-21(15-12-9-7-5-6-8-10-13-16-24(29)30)33-23-18-17-20(26-27-25)19-22(23)28(31)32/h17-19,21H,2-16H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRNUSQBUBHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974013 | |
Record name | 12-(4-Azido-2-nitrophenoxy)octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58470-00-1 | |
Record name | 12-(4-Azido-2-nitrophenoxy)stearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058470001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(4-Azido-2-nitrophenoxy)octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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